molecular formula C22H26ClN5O3 B11325560 9-(3-chloro-4-methylphenyl)-3-(3,3-dimethyl-2-oxobutyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

9-(3-chloro-4-methylphenyl)-3-(3,3-dimethyl-2-oxobutyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B11325560
M. Wt: 443.9 g/mol
InChI Key: OWPTXRNIYFUBQO-UHFFFAOYSA-N
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Description

“9-(3-chloro-4-methylphenyl)-3-(3,3-dimethyl-2-oxobutyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione” is a complex organic compound that belongs to the class of pyrimido[1,2-g]purines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(3-chloro-4-methylphenyl)-3-(3,3-dimethyl-2-oxobutyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

    Formation of the pyrimido[1,2-g]purine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: Functional groups such as the 3-chloro-4-methylphenyl and 3,3-dimethyl-2-oxobutyl groups are introduced through substitution reactions.

    Final modifications: Methylation and other modifications to achieve the final structure.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: Catalysts can enhance reaction rates and selectivity.

    Purification techniques: Techniques such as crystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“9-(3-chloro-4-methylphenyl)-3-(3,3-dimethyl-2-oxobutyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify specific functional groups.

    Substitution: Substitution reactions can introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, it may serve as a probe or inhibitor for studying specific biochemical pathways. Its interactions with biological targets can provide insights into cellular processes.

Medicine

In medicinal chemistry, this compound may have potential as a therapeutic agent. Its biological activity can be explored for treating various diseases.

Industry

In the industrial sector, it can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “9-(3-chloro-4-methylphenyl)-3-(3,3-dimethyl-2-oxobutyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    9-(3-chloro-4-methylphenyl)-3-(3,3-dimethyl-2-oxobutyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: shares similarities with other pyrimido[1,2-g]purines.

    Other derivatives: Compounds with different substituents on the pyrimido[1,2-g]purine core.

Uniqueness

The uniqueness of this compound lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties. These properties can be leveraged for various applications in research and industry.

Properties

Molecular Formula

C22H26ClN5O3

Molecular Weight

443.9 g/mol

IUPAC Name

9-(3-chloro-4-methylphenyl)-3-(3,3-dimethyl-2-oxobutyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C22H26ClN5O3/c1-13-7-8-14(11-15(13)23)26-9-6-10-27-17-18(24-20(26)27)25(5)21(31)28(19(17)30)12-16(29)22(2,3)4/h7-8,11H,6,9-10,12H2,1-5H3

InChI Key

OWPTXRNIYFUBQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C(C)(C)C)Cl

Origin of Product

United States

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